3-(2-(Neopentylamino)ethyl)thietane1,1-dioxide
Description
3-(2-(Neopentylamino)ethyl)thietane 1,1-dioxide is a synthetic organic compound with the molecular formula C10H21NO2S. It is a member of the thietane family, characterized by a four-membered ring containing sulfur.
Properties
Molecular Formula |
C10H21NO2S |
|---|---|
Molecular Weight |
219.35 g/mol |
IUPAC Name |
N-[2-(1,1-dioxothietan-3-yl)ethyl]-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C10H21NO2S/c1-10(2,3)8-11-5-4-9-6-14(12,13)7-9/h9,11H,4-8H2,1-3H3 |
InChI Key |
OMDCEOLAUZTQFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNCCC1CS(=O)(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Neopentylamino)ethyl)thietane 1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Neopentylamino)ethyl)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thietane derivatives with lower oxidation states.
Substitution: The neopentylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium phenolates or thiophenolate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thietane derivatives .
Scientific Research Applications
3-(2-(Neopentylamino)ethyl)thietane 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antidepressant agent, displaying activity comparable to imipramine in animal models.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or mechanical properties.
Biological Studies: Its interactions with biological systems are of interest for understanding its pharmacokinetic and toxicological properties.
Mechanism of Action
The mechanism of action of 3-(2-(Neopentylamino)ethyl)thietane 1,1-dioxide involves its interaction with specific molecular targets. In the context of its antidepressant activity, it is believed to exert its effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. The compound may act as a serotonin reuptake inhibitor or interact with serotonin receptors, thereby enhancing serotonergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds
- 3-Aryloxythietane-1,1-dioxides
- 3-Phenylsulfanylthietane-1,1-dioxides
- 5-Aryloxy-3-bromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazoles
Uniqueness
3-(2-(Neopentylamino)ethyl)thietane 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its neopentylamino group contributes to its pharmacological activity and influences its interaction with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
